MK-6884

M4 muscarinic receptor positive allosteric modulator PET radiotracer

MK-6884 is the only clinically validated, subnanomolar-affinity PET tracer for the M4 muscarinic receptor’s allosteric site. It enables quantitative in vivo target engagement, receptor occupancy, and brain distribution studies for M4 PAM therapeutics. Validated in Phase 1 trials and peer-reviewed preclinical models (AD, substance-use disorders), it is the irreplaceable biomarker for candidate benchmarking and clinical dose selection. Standard B2B shipping for research use is available.

Molecular Formula C25H25N5O
Molecular Weight 411.5 g/mol
CAS No. 2102194-04-5
Cat. No. B609097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-6884
CAS2102194-04-5
SynonymsMK-6884;  MK6884;  MK 6884
Molecular FormulaC25H25N5O
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4
InChIInChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3
InChIKeyPREPVVXBTJBVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-6884: Validated PET Radiotracer for M4 Muscarinic Receptor Quantification in CNS Drug Development


MK-6884 (CAS 2102194-04-5) is a central pyridine-based positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, specifically designed and optimized as a carbon-11 PET imaging agent. Its core value proposition is the quantitative in vivo mapping of M4 allosteric binding sites in the brain, enabling target engagement studies and receptor occupancy assays for clinical-stage M4 PAM therapeutics [1][2]. The compound demonstrates subnanomolar affinity (Ki = 0.19 nM) for the M4 allosteric site and serves as the only clinically translated PET tracer for the M4 PAM binding pocket, with completed Phase 1 trials in healthy volunteers and Alzheimer's disease patients [1][3].

Why MK-6884 Cannot Be Replaced by Alternative M4 PAMs or Orthosteric Ligands


The selection of MK-6884 over related M4-targeting compounds is not a matter of interchangeable potency but of functional niche and validated clinical utility. While other M4 PAMs such as VU0467154, VU6008055, and emraclidine (CVL-231) have been developed as therapeutic leads or preclinical tools, none possess the unique combination of properties required for a quantitative PET biomarker: high-affinity binding to the allosteric site that is potentiated by acetylcholine [1], robust brain uptake with favorable kinetics [2], and, crucially, validated clinical translation with defined test-retest reproducibility metrics [3]. Moreover, MK-6884 binds selectively to the M4 allosteric pocket in a manner that is enhanced by orthosteric agonists, a mechanistic feature that distinguishes it from orthosteric radioligands that may not report on allosteric target engagement or cholinergic tone [1][4]. Substituting MK-6884 with an uncharacterized M4 PAM or a non-selective muscarinic ligand for PET imaging or receptor occupancy studies would compromise data reproducibility, clinical relevance, and the ability to benchmark new therapeutic candidates against a qualified biomarker.

Quantitative Differentiation of MK-6884 from M4 PAM Analogs and Orthosteric Probes


Subnanomolar M4 Allosteric Binding Affinity Versus M1 Orthosteric Site

MK-6884 exhibits subnanomolar binding affinity for the allosteric site of the M4 muscarinic receptor, with a reported Ki of 0.19 nM. This affinity is approximately two orders of magnitude higher than its binding to the M1 orthosteric site, for which lower affinity is documented [1]. In contrast, the M4 PAM VU6008055, while also potent, demonstrates a human M4 EC50 of 73.4 nM [2]. The >300-fold difference in potency between MK-6884 and VU6008055 underscores the optimized ligand efficiency of MK-6884 for its specific allosteric binding pocket. Furthermore, MK-6884's binding is enhanced in the presence of the orthosteric agonist carbachol, confirming its cooperative PAM pharmacology [1].

M4 muscarinic receptor positive allosteric modulator PET radiotracer binding affinity

Selectivity Profile for M4 Allosteric Site Over Other mAChR Subtypes

MK-6884 demonstrates good selectivity for the M4 muscarinic receptor allosteric site over other mAChR subtypes, with notably lower affinity for the M1 orthosteric site [1]. While quantitative selectivity ratios for all five mAChR subtypes are not fully disclosed in the public domain, the tracer's regional brain distribution in vivo aligns precisely with known M4 receptor localization (striatum > cortex > thalamus), with no significant uptake in M1- or M2-rich regions outside expected patterns [1][2]. In comparison, xanomeline, an orthosteric agonist with M1/M4-preferring activity, exhibits off-target activation of M1 receptors that drove dose-limiting gastrointestinal and cardiovascular side effects in clinical trials, limiting its therapeutic utility . The M4 PAM emraclidine (CVL-231) has been reported to exhibit >100-fold selectivity for M4 over M2 in HEK293 cells, yet lacks the radiolabeling capability of MK-6884 [3].

M4 selectivity muscarinic acetylcholine receptor PET imaging off-target binding

Radiolabeling Capability for Carbon-11 PET Imaging

MK-6884 is uniquely optimized for convenient radiolabeling with carbon-11, a critical feature for PET imaging applications. The synthesis of [11C]MK-6884 proceeds via [11C]methyl iodide alkylation of the corresponding desmethyl precursor, N-demethyl MK-6884, achieving reliable radiochemical yields suitable for clinical production [1]. In contrast, other M4 PAMs such as VU0467154 and VU6008055, while potent and selective, have not been developed as PET tracers and lack the structural features for efficient 11C or 18F labeling [2]. The 20.3-minute half-life of carbon-11 necessitates an on-site cyclotron and rapid synthesis, which MK-6884's chemistry accommodates, enabling same-day repeat scans for test-retest reliability assessments [1]. This radiolabeling capability is a distinguishing feature not shared by any other M4 PAM in the public domain.

carbon-11 labeling PET radiotracer M4 PAM in vivo imaging

Test-Retest Reproducibility Validated in Human Clinical Trial

MK-6884 has undergone formal test-retest reproducibility evaluation in a Phase 1 clinical trial (NCT02621606) in healthy volunteers. The study demonstrated that the average intra-subject test-retest variability of non-displaceable binding potential (BPND) for [11C]MK-6884 was 11% in the striatum and 16% in the frontal cortex [1][2]. This level of reproducibility is considered acceptable for a PET biomarker and enables reliable detection of longitudinal changes in receptor availability or drug-induced occupancy. No other M4 PAM radiotracer has been evaluated for test-retest reproducibility in humans. For context, the primary efficacy hypothesis of the trial specified that test-retest variability must be ≤20%, a threshold that MK-6884 met across key brain regions [2].

test-retest variability PET tracer validation receptor occupancy biomarker qualification

Translational Validation from Non-Human Primates to Alzheimer's Disease Patients

MK-6884 is the only M4 PAM tracer to have completed translational bridging from preclinical species (rhesus macaques) to human patients with Alzheimer's disease (AD). In rhesus monkeys, [11C]MK-6884 PET demonstrated dose-dependent receptor occupancy by the clinical-stage M4 PAM emraclidine (CVL-231), with significant uptake in caudate and putamen [1]. In AD patients, [11C]MK-6884 PET revealed substantial regional differences in BPND compared to healthy elderly volunteers, suggesting altered M4 receptor availability or cholinergic tone in the disease state [2]. Notably, the tracer's binding is enhanced in vivo by acetylcholinesterase inhibitors (donepezil), consistent with its cooperative PAM pharmacology and sensitivity to cholinergic tone [3]. In contrast, VU0467154 and VU6008055 have only been evaluated in rodent behavioral models and lack clinical imaging data [4].

translational biomarker Alzheimer's disease M4 receptor PET imaging

Optimal Use Cases for MK-6884 in Drug Discovery and Clinical Development


Receptor Occupancy Studies for Clinical-Stage M4 PAM Therapeutics

MK-6884 is the only qualified PET tracer for measuring target engagement and receptor occupancy of M4 positive allosteric modulators in the human brain. In a proof-of-concept study, [11C]MK-6884 was used to quantify dose-dependent occupancy of emraclidine (CVL-231) in the striatum of rhesus macaques, demonstrating its utility for selecting clinically efficacious doses [1]. This application directly supports Phase 1/2 clinical trials of M4 PAM candidates, where receptor occupancy data guide dosing regimen selection and confirm mechanism of action.

Biomarker-Driven Patient Stratification in Alzheimer's Disease Trials

[11C]MK-6884 PET imaging has revealed substantial regional differences in M4 receptor binding potential between Alzheimer's disease patients and healthy controls, with reduced uptake in parieto-temporal association cortex [2][3]. This differential signal can be exploited to enrich clinical trial populations for patients with cholinergic deficits, potentially increasing the likelihood of detecting a therapeutic signal for M4 PAMs or other cholinergic modulators. The tracer's sensitivity to acetylcholinesterase inhibitor treatment further positions it as a pharmacodynamic biomarker for assessing cholinergic tone modulation.

Quantitative PET Imaging in Preclinical Neuroscience Research

While MK-6884 is clinically validated, its utility extends to preclinical research. [11C]MK-6884 PET has been successfully employed in rodent models of cocaine use disorder to quantify M4 receptor availability changes following chronic cocaine exposure, demonstrating decreased SUVrs in cortex, hippocampus, and striatum compared to drug-naive controls [4]. This application enables longitudinal assessment of M4 receptor plasticity in disease models and can be used to evaluate the pharmacodynamic effects of novel M4-targeted interventions in vivo.

Head-to-Head Comparison of M4 PAM Drug Candidates

Because [11C]MK-6884 binds to the allosteric site of M4 receptors, it is uniquely suited for competitive binding studies that directly compare the receptor occupancy profiles of different M4 PAMs. In a typical experimental design, baseline [11C]MK-6884 PET scans are acquired, followed by administration of a test M4 PAM, and a second PET scan to quantify the reduction in tracer binding (receptor occupancy). This approach was used to characterize the occupancy-dose relationship of emraclidine and can be applied to benchmark any novel M4 PAM candidate against established standards [1]. No alternative M4 PET tracer exists for this purpose.

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